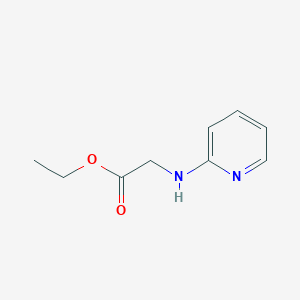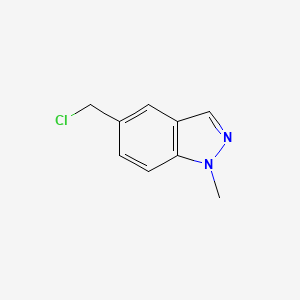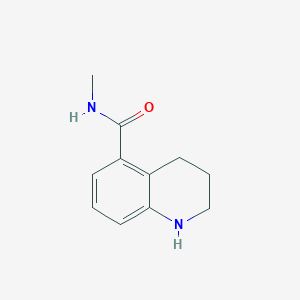![molecular formula C10H15N3 B11910336 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with additional cyclopropyl and methyl substituents. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the target compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyridine rings, leading to the formation of substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This modulation can result in various pharmacological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use in the treatment of migraines (e.g., rimegepant) and cancer (e.g., ralimetinib).
Imidazo[1,5-a]pyridine: Includes drugs like zolpidem, which is used as a sedative and hypnotic agent.
Imidazo[1,2-a]pyridine: Contains compounds like alpidem, which has anxiolytic properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of novel bioactive molecules.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-7-12-9-6-11-5-4-10(9)13(7)8-2-3-8/h8,11H,2-6H2,1H3 |
InChI Key |
QQAMFSLKJGXTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)








![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
